molecular formula C14H24O2 B1594984 Terpinyl isobutyrate CAS No. 7774-65-4

Terpinyl isobutyrate

Cat. No.: B1594984
CAS No.: 7774-65-4
M. Wt: 224.34 g/mol
InChI Key: SMQUXKIIXFOJKI-UHFFFAOYSA-N
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Description

Terpinyl isobutyrate is an organic compound belonging to the class of menthane monoterpenoids. It is characterized by its pleasant aroma, making it a valuable ingredient in the fragrance industry. The compound has the molecular formula C14H24O2 and a molecular weight of 224.3392 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpinyl isobutyrate can be synthesized through the esterification of terpineol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase production efficiency. The use of advanced catalytic systems and purification techniques ensures the high purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .

Scientific Research Applications

Terpinyl isobutyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which terpinyl isobutyrate exerts its effects involves interactions with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma. Additionally, its potential antimicrobial and anti-inflammatory properties are thought to be mediated through interactions with cellular targets and pathways involved in microbial inhibition and inflammation reduction .

Comparison with Similar Compounds

  • Terpinyl acetate
  • Linalyl acetate
  • Geranyl acetate

Comparison: Terpinyl isobutyrate is unique due to its specific ester structure, which imparts distinct olfactory properties compared to other similar compounds. While terpinyl acetate and linalyl acetate also have pleasant aromas, this compound is preferred in certain fragrance formulations for its unique scent profile. Additionally, its chemical reactivity and potential therapeutic properties may differ from those of similar esters .

Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,10,12H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQUXKIIXFOJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864114
Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

242.00 °C. @ 760.00 mm Hg
Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in alcohols and oils
Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931-0.942
Record name Terpinyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/79/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-65-4
Record name 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl 2-methylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terpinyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
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Record name Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-(4-methylcyclohex-3-enyl)ethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERPINYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z55SZR66DG
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Record name Terpinyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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